molecular formula C16H12O3 B191841 5-Methoxyflavone CAS No. 42079-78-7

5-Methoxyflavone

Cat. No. B191841
CAS RN: 42079-78-7
M. Wt: 252.26 g/mol
InChI Key: XRQSPUXANRGDAV-UHFFFAOYSA-N
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Description

5-Methoxyflavone belongs to the Flavonoid family and is a DNA polymerase-beta inhibitor. It is also a neuroprotective agent against beta-amyloid toxicity and possesses a central nervous system (CNS) depressant effect mediated through the ionotropic GABA A receptors .

Scientific Research Applications

Alleviation of Lung Injury

5-Methoxyflavone has been found to alleviate LPS-mediated lung injury . It promotes Nrf2-mediated suppression of the NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages . In a mouse model of LPS-induced acute lung injury (ALI), 5-Methoxyflavone administration ameliorated LPS-mediated lung pathological changes, the increased lung index (lung/body weight ratio), and epithelial cell apoptosis .

Anti-Inflammatory Properties

5-Methoxyflavone has shown anti-inflammatory properties. It inhibits LPS-induced expression of NOX4 and TLR4 as well as the activation of downstream signaling (NF-κB and P38 MAPK), which is accompanied by markedly decreased ROS levels and pro-inflammatory cytokines (IL-6, TNF-α, MCP-1, and IL-8) in BEAS-2B cells .

Nrf2 Activating Property

5-Methoxyflavone has an Nrf2 activating property. This property is related to its inhibitory effects on NOX4/TLR4/NF-κB/P38 MAPK signaling, thus abrogating the anti-inflammatory effects of 5-Methoxyflavone .

Suppression of M1 Macrophage Polarization

5-Methoxyflavone suppresses LPS/IFN-γ-mediated STAT1 signaling, resulting in suppression of LPS/IFN-γ-induced M1 macrophage polarization and the repolarization of M2 macrophages to M1 .

Biotransformation by Entomopathogenic Filamentous Fungi

5-Methoxyflavone undergoes biotransformation by selected entomopathogenic filamentous fungi . The formation of products and semi-products is the result of a cascading process. As a result of enzymes produced in the cells of the tested strains, the test compounds undergo progressive demethylation and/or hydroxylation and 4-O-methylglucosylation .

Growth Inhibitory Effects on Cancer Cells

In MCF-7 human breast cancer cells, 5-Methoxyflavone showed growth inhibitory effects with IC 50 values around 35 μM .

Mechanism of Action

Target of Action

5-Methoxyflavone, a member of the flavonoid family, has been found to interact with several targets. It has been shown to inhibit DNA polymerase-beta and act as a neuroprotective agent against beta-amyloid toxicity . It also interacts with the ionotropic GABA A receptors, which are known to mediate central nervous system (CNS) depressant effects . In the context of influenza A virus (IAV) infection, 5-Methoxyflavone has been found to increase the expression of radical S-adenosyl methionine domain containing 2 (RSAD2) and suppress endosomal acidification .

Mode of Action

5-Methoxyflavone interacts with its targets to bring about changes at the molecular level. For instance, it inhibits the activity of DNA polymerase-beta, an enzyme involved in DNA replication and repair . It also acts on the ionotropic GABA A receptors, potentially leading to CNS depressant effects . In the case of IAV infection, 5-Methoxyflavone increases the expression of RSAD2, a protein with antiviral properties, and suppresses endosomal acidification, a process crucial for viral entry into host cells .

Biochemical Pathways

5-Methoxyflavone affects several biochemical pathways. It has been found to activate AMP-activated protein kinase (AMPK)α, which in turn inhibits NF-κB and P38 MAPK signaling pathways . These pathways are involved in the regulation of inflammation and immune responses. By inhibiting these pathways, 5-Methoxyflavone can attenuate inflammation and lung injury caused by IAV . It also suppresses the NOX4/TLR4 axis, which is involved in the production of reactive oxygen species and the activation of inflammatory responses .

Pharmacokinetics

The pharmacokinetics of 5-Methoxyflavone, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in rats. After oral administration, the concentrations of methoxyflavones quickly reached their maximum within 1 to 2 hours, and then were gradually excreted with half-lives of 3 to 6 hours . The oral bioavailability of methoxyflavones was found to be low, ranging from 1 to 4% .

Result of Action

The action of 5-Methoxyflavone results in several molecular and cellular effects. It has been found to reduce the expression of pro-inflammatory mediators such as IL-6, TNF-α, MCP-1, and IL-8 in BEAS-2B cells . It also inhibits the activation of downstream signaling molecules like P-IKBα, P-P65, and P-P38 . In a mouse model of LPS-induced acute lung injury (ALI), 5-Methoxyflavone administration ameliorated lung pathological changes, reduced the lung index, and decreased epithelial cell apoptosis .

Action Environment

The action, efficacy, and stability of 5-Methoxyflavone can be influenced by various environmental factors. For instance, in the context of IAV infection, the presence of the virus and the resulting inflammatory environment can affect the action of 5-Methoxyflavone . Similarly, in the case of LPS-induced ALI, the presence of LPS and the resulting inflammatory response can influence the efficacy of 5-Methoxyflavone .

Safety and Hazards

5-Methoxyflavone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSPUXANRGDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194917
Record name 5-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyflavone

CAS RN

42079-78-7
Record name 5-Methoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42079-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-phenyl-4-benzopyrone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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